molecular formula C12H15Cl2FN2O B14083347 (4R)-4-(aminomethyl)-1-[(3-chloro-4-fluorophenyl)methyl]pyrrolidin-2-one

(4R)-4-(aminomethyl)-1-[(3-chloro-4-fluorophenyl)methyl]pyrrolidin-2-one

Cat. No.: B14083347
M. Wt: 293.16 g/mol
InChI Key: GBPIJKILCIVCNS-UHFFFAOYSA-N
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Description

(4R)-4-(aminomethyl)-1-[(3-chloro-4-fluorophenyl)methyl]pyrrolidin-2-one is a synthetic organic compound with a pyrrolidinone core structure This compound is characterized by the presence of an aminomethyl group at the 4-position and a 3-chloro-4-fluorophenylmethyl group at the 1-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4R)-4-(aminomethyl)-1-[(3-chloro-4-fluorophenyl)methyl]pyrrolidin-2-one typically involves the following steps:

    Formation of the Pyrrolidinone Core: The pyrrolidinone core can be synthesized through a cyclization reaction involving a suitable precursor such as an amino acid derivative or a ketone.

    Introduction of the Aminomethyl Group: The aminomethyl group can be introduced through reductive amination, where an aldehyde or ketone is reacted with an amine in the presence of a reducing agent.

    Attachment of the 3-chloro-4-fluorophenylmethyl Group: This step involves the use of a halogenated benzyl compound, which can be attached to the pyrrolidinone core through nucleophilic substitution or other suitable coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and automated processes may be employed to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

(4R)-4-(aminomethyl)-1-[(3-chloro-4-fluorophenyl)methyl]pyrrolidin-2-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

(4R)-4-(aminomethyl)-1-[(3-chloro-4-fluorophenyl)methyl]pyrrolidin-2-one has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.

    Industry: The compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (4R)-4-(aminomethyl)-1-[(3-chloro-4-fluorophenyl)methyl]pyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (4R)-4-(aminomethyl)-1-[(3-chloro-4-fluorophenyl)methyl]pyrrolidin-2-one: shares structural similarities with other pyrrolidinone derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C12H15Cl2FN2O

Molecular Weight

293.16 g/mol

IUPAC Name

4-(aminomethyl)-1-[(3-chloro-4-fluorophenyl)methyl]pyrrolidin-2-one;hydrochloride

InChI

InChI=1S/C12H14ClFN2O.ClH/c13-10-3-8(1-2-11(10)14)6-16-7-9(5-15)4-12(16)17;/h1-3,9H,4-7,15H2;1H

InChI Key

GBPIJKILCIVCNS-UHFFFAOYSA-N

Canonical SMILES

C1C(CN(C1=O)CC2=CC(=C(C=C2)F)Cl)CN.Cl

Origin of Product

United States

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